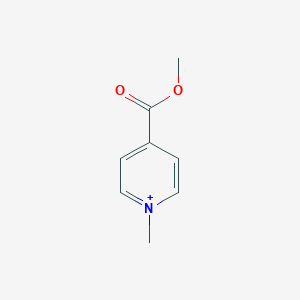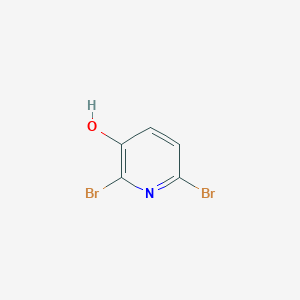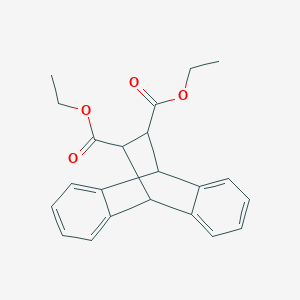![molecular formula C16H9BrCl2N4 B188606 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 71368-68-8](/img/structure/B188606.png)
1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a chemical compound that belongs to the class of benzodiazepines. It has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves the modulation of the GABA receptor. It binds to the benzodiazepine site on the GABA receptor, which enhances the inhibitory effects of GABA. This results in the modulation of neurotransmission and the reduction of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant properties and to modulate the release of neurotransmitters in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine in lab experiments include its high potency, selectivity, and specificity. It has also been shown to have a long half-life, which allows for prolonged effects. However, one limitation is that it can cause adverse effects, such as respiratory depression and sedation, which can be detrimental to the animal models used in experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy. Another direction is to explore its use in the development of new drugs that target the GABA receptor. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system.
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important tool for the study of the central nervous system.
Synthesemethoden
The synthesis of 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves a multi-step process that includes the reaction of 2-chloroaniline with 2-chloroacetyl chloride, followed by the reaction with sodium azide and copper(I) bromide. The final step involves the reaction of the intermediate product with 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine.
Wissenschaftliche Forschungsanwendungen
1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA receptors in the central nervous system. It has also been used to investigate the effects of benzodiazepines on the modulation of GABAergic neurotransmission.
Eigenschaften
| 71368-68-8 | |
Molekularformel |
C16H9BrCl2N4 |
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C16H9BrCl2N4/c17-16-22-21-14-8-20-15(10-3-1-2-4-12(10)19)11-7-9(18)5-6-13(11)23(14)16/h1-7H,8H2 |
InChI-Schlüssel |
HSICKRDGVHLSMM-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)Br |
Kanonische SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)Br |
| 71368-68-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)



![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)

![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)







